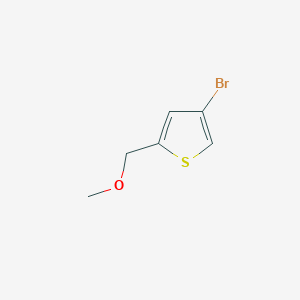
4-Bromo-2-(Methoxymethyl)thiophene
Overview
Description
“4-Bromo-2-(Methoxymethyl)thiophene” is an organobromine compound with a molecular formula of C6H7BrOS . It has a molecular weight of 207.09 .
Synthesis Analysis
The synthesis of “this compound” involves various chemical reactions. For instance, 2-Bromothiophene undergoes metalation-alkylation reaction with various electrophiles to form various 5-alkylated 2-bromo products .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C6H7BrOS/c1-8-3-6-2-5 (7)4-9-6/h2,4H,3H2,1H3 . This code provides a standard way to encode the molecular structure using text.
Chemical Reactions Analysis
The autopolymerization reaction is one of the synthesis methods of polythiophenes using halogenated thiophene derivatives . In this process, hydrogen bromide gas is generated to act not only as a catalyst of the polymerization reaction but also as an acid to cleave the alkoxyl group .
Physical and Chemical Properties Analysis
Scientific Research Applications
Molecular Electronics Building Blocks
4-Bromo-2-(Methoxymethyl)thiophene and similar compounds serve as precursors for various molecular wires in electronics. Efficient synthetic transformations use these compounds to create oligo(phenylenevinylene) and oligo(phenyleneethynylene) wires, offering significant potential in molecular electronics (Stuhr-Hansen et al., 2005).
Polymer Synthesis and Device Application
In polymer chemistry, functionalized thiophenes like this compound have been polymerized to create materials with unique properties. For instance, the polymerization of similar compounds results in materials with lower oxidation potentials and improved electrochemical reversibility, which are advantageous for device applications like electrochromic devices (Cihaner & Önal, 2007).
Photostabilization of Materials
New thiophene derivatives, related to this compound, have shown effectiveness in reducing photodegradation in materials like poly(vinyl chloride) (PVC). These additives absorb UV radiation or assist in energy transfer, enhancing the stability of PVC against degradation (Balakit et al., 2015).
Tuning Optical Properties
Studies have demonstrated that substituting thiophene units with bromo, chloro, and other groups can significantly influence the optical and photophysical properties of polymers. Such modifications have been shown to enhance solid-state fluorescence and alter electronic properties, which is critical for applications in optoelectronics and materials science (Li, Vamvounis, & Holdcroft, 2002).
Synthesis of (Methoxymethyl)thiophenes
The synthesis of (methoxymethyl)thiophenes, including reactions and transformations involving brominated compounds, is fundamental in developing new materials with varied applications. These synthetic methods have broad implications in organic chemistry and material science (Gol'dfarb, Fabrichnyǐ, & Rogovik, 1965).
Copolymerization for Reactive Monomers
Copolymerization studies involving derivatives like 4-Bromo-2-vinyl thiophene have shown that these compounds are highly reactive monomers. Such reactivity is crucial for creating new polymer materials with specific properties and applications (Trumbo, 1992).
Autopolymerization and Material Design
Research has focused on the autopolymerization of brominated thiophenes, including the study of reaction products and the estimation of polymer structure. This research provides insights into the design of monomers and the development of new polymer materials through autopolymerization (Nishimura et al., 2020).
Mechanism of Action
The mechanism of action for “4-Bromo-2-(Methoxymethyl)thiophene” involves a series of chemical reactions. For instance, in the Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction, the success originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
Safety and Hazards
Future Directions
The study of thiophene derivatives, including “4-Bromo-2-(Methoxymethyl)thiophene”, has received much attention because they are incorporated in natural products, medicines, functional materials, and photoresponsive dyes . The results provide useful information for the design of monomers via autopolymerization .
Properties
IUPAC Name |
4-bromo-2-(methoxymethyl)thiophene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrOS/c1-8-3-6-2-5(7)4-9-6/h2,4H,3H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAOVKNAMURILRG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CC(=CS1)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-Fluoro-2-[(methylamino)methyl]aniline hydrobromide](/img/structure/B2436498.png)


![N-{[6-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}cyclopropanecarboxamide](/img/structure/B2436503.png)
![Butyl {[3-cyano-6-hydroxy-4-(4-nitrophenyl)-4,5-dihydropyridin-2-yl]sulfanyl}acetate](/img/structure/B2436505.png)
![3'-Methoxy-[1,1'-biphenyl]-2-amine hydrochloride](/img/structure/B2436506.png)
![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-3,4-diethoxybenzamide](/img/structure/B2436508.png)
![N-(2,4-difluorophenyl)-2-((5-oxo-4-(thiophen-2-ylmethyl)-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)acetamide](/img/structure/B2436509.png)
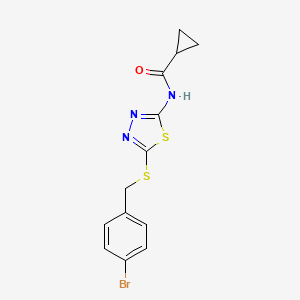
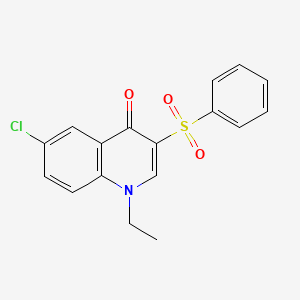
![2-(1H-[1,2,3]triazol-4-yl)ethylamine dihydrochloride](/img/structure/B2436512.png)
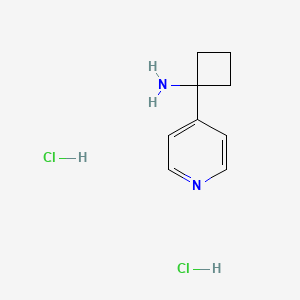
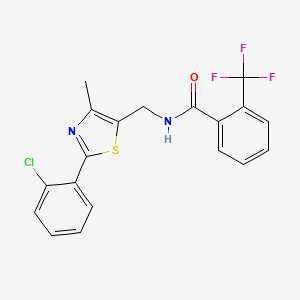
![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-3-fluoro-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2436521.png)
